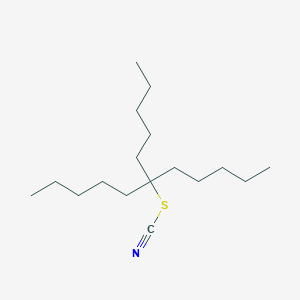

6-Pentylundecan-6-yl thiocyanate

Description

Properties

CAS No. |

919474-62-7 |

|---|---|

Molecular Formula |

C17H33NS |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

6-pentylundecan-6-yl thiocyanate |

InChI |

InChI=1S/C17H33NS/c1-4-7-10-13-17(19-16-18,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |

InChI Key |

LDXJTIBQBOUTMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCCC)(CCCCC)SC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Thiocyanate Compounds

Sodium Thiocyanate (NaSCN)

- Structure : Ionic compound with a linear SCN⁻ anion.

- Applications : Used in absorption refrigeration systems (e.g., ammonia/sodium thiocyanate mixtures for heat exchange) due to its thermodynamic stability and solubility in polar solvents .

- Reactivity : Highly water-soluble and reactive in aqueous environments, forming coordination complexes (e.g., with Fe³⁺ for colorimetric assays) .

- Key Difference: Unlike 6-pentylundecan-6-yl thiocyanate, NaSCN’s ionic nature limits its utility in non-polar systems.

Acyl Isothiocyanates (e.g., Compounds 6a–p)

- Structure : Contain an acyl group (R-CO-NCS) attached to the thiocyanate moiety.

- Synthesis : Prepared via reactions of acyl isothiocyanates with fluorinated aromatic amines in THF .

- Applications : Intermediate in pharmaceutical and agrochemical synthesis due to high electrophilicity.

- Key Difference : Acyl derivatives exhibit higher reactivity in nucleophilic substitutions compared to alkyl thiocyanates like 6-pentylundecan-6-yl thiocyanate, which may prioritize stability over reactivity .

Thiadiazole Thiocyanates (e.g., Compounds 7f, 7h)

- Structure: Heterocyclic thiadiazole cores with thiocyanate or phenylimino-thiazolidinone substituents.

- Properties : High melting points (250–308°C), aromatic conjugation, and strong IR absorption bands for C=O and C=N groups .

- Applications: Potential use in medicinal chemistry (e.g., antimicrobial agents) due to structural complexity and bioactivity.

- Key Difference : The aromatic and heterocyclic nature of these compounds contrasts with the aliphatic, branched structure of 6-pentylundecan-6-yl thiocyanate, which lacks π-conjugation and related optical properties .

Fluorescent Bis-Pyridone Thiocyanates

- Structure : Bis-pyridone cores with active thiocyanate groups.

- Applications: Serve as fluorescent probes for pathogenic cell diagnostics, leveraging thiocyanate’s ability to bind biological targets .

- Synthesis : Synthesized via one-pot reactions, emphasizing efficiency for optical applications.

- Key Difference : 6-Pentylundecan-6-yl thiocyanate’s lipophilicity and lack of conjugated systems would preclude fluorescence, limiting its utility in optical applications .

Comparative Data Table

| Compound | Molecular Class | Key Functional Groups | Melting Point (°C) | Solubility | Primary Applications | Reactivity Profile |

|---|---|---|---|---|---|---|

| 6-Pentylundecan-6-yl thiocyanate | Alkyl thiocyanate | -SCN, branched alkyl | Not reported | Lipophilic | Organic synthesis (inferred) | Moderate, stable in non-polar solvents |

| Sodium thiocyanate | Ionic thiocyanate | SCN⁻ | 287 (decomposes) | Water-soluble | Refrigeration, assays | High in polar solvents |

| Acyl isothiocyanate 6a–p | Acyl thiocyanate | -CO-NCS | Not reported | THF, DMSO | Pharmaceutical intermediates | High (electrophilic) |

| Thiadiazole thiocyanate 7f | Heterocyclic | -SCN, C=O, C=N | 250–252 | Ethanol, DMF | Bioactive agents | Moderate (aromatic conjugation) |

| Bis-pyridone thiocyanate | Fluorescent probe | -SCN, pyridone | Not reported | Polar aprotic | Pathogen diagnostics | Photoactive, target-binding |

Research Findings and Functional Insights

- Reactivity: Alkyl thiocyanates like 6-pentylundecan-6-yl thiocyanate are less reactive than acyl or aromatic analogs but offer stability in lipid-rich environments, making them suitable for prolonged reactions in non-polar media .

- Thermodynamic Behavior : Sodium thiocyanate’s role in refrigeration highlights the importance of ionic thiocyanates in energy systems, whereas the target compound’s applications may focus on material compatibility with organic matrices .

Preparation Methods

Nucleophilic Substitution via Mercaptan and Cyanogen Chloride

The reaction of tertiary mercaptans with cyanogen chloride (ClCN) in the presence of a base is a classical method for synthesizing thiocyanates. For 6-pentylundecan-6-yl thiocyanate, this approach involves:

- Mercaptan Preparation : 6-Pentylundecan-6-thiol is synthesized via thiolation of the corresponding alcohol or alkene.

- Alkaline Activation : The mercaptan is treated with a base (e.g., NaOH) to form a thiolate ion, enhancing nucleophilicity.

- Cyanogen Chloride Addition : The thiolate reacts with ClCN at controlled temperatures (10–30°C) to yield the thiocyanate.

Example :

In a patented procedure, tert-dodecyl mercaptan (60.6 g) was dissolved in benzene with NaOH, followed by ClCN vapor addition at 13–28°C. After workup, the crude product was purified to yield tert-dodecyl thiocyanate. Adapting this method for 6-pentylundecan-6-yl thiocyanate would require analogous conditions, though yields may vary due to steric hindrance.

Key Parameters :

Dithiocarbamate Salt Decomposition

Thiocyanates can be synthesized via the decomposition of dithiocarbamate salts, which are intermediates formed from amines, carbon disulfide (CS₂), and a base. For branched thiocyanates like 6-pentylundecan-6-yl thiocyanate:

- Dithiocarbamate Formation : The tertiary amine reacts with CS₂ and NaOH to form a sodium dithiocarbamate salt.

- Oxidative Desulfurization : The salt is treated with oxidizing agents (e.g., H₂O₂ or Na₂S₂O₈) to eliminate sulfur and generate the thiocyanate.

Advantages :

Limitations :

Modern Synthesis Strategies

Visible-Light-Driven Thiocyanation

A photochemical method enables the synthesis of alkenyl thiocyanates from alkenyl bromides using potassium thiocyanate (KSCN) and visible light (390 nm). While initially developed for linear alkenes, this protocol can be adapted for branched substrates like 6-pentylundecan-6-yl thiocyanate by modifying the starting material.

Procedure :

- Substrate Preparation : 6-Pentylundec-6-enyl bromide is synthesized via bromination of the corresponding alkene.

- Photoreaction : The bromide reacts with KSCN (5 equiv) in DMSO under 390 nm light for 3 hours, yielding the thiocyanate via a radical mechanism.

Optimization Data :

| Condition | Yield | Selectivity (trans:cis) |

|---|---|---|

| Standard (390 nm) | 80% | 10:1 |

| Dark (72 h) | 0% | – |

| KSCN (3 equiv) | 80% | 10:1 |

| NH₄SCN instead | 66% | 10:1 |

This method offers excellent stereoselectivity and scalability via flow chemistry.

Mechanochemical C–H Thiocyanation

Ball-milling techniques provide a solvent-free route for thiocyanation using ammonium persulfate [(NH₄)₂S₂O₈] and ammonium thiocyanate (NH₄SCN). For 6-pentylundecan-6-yl thiocyanate:

- Grinding : The hydrocarbon substrate, (NH₄)₂S₂O₈, NH₄SCN, and silica gel are milled at 25 Hz for 2 hours.

- Workup : The product is extracted with ethyl acetate and purified via chromatography.

Advantages :

- No solvent waste.

- Short reaction times (2–4 hours).

Yield : 50–70%, depending on substrate reactivity.

Mechanistic Insights

Nucleophilic Substitution Mechanism

In traditional methods, the thiolate ion (RS⁻) attacks the electrophilic carbon in ClCN, displacing chloride and forming the thiocyanate (RSCN). Steric hindrance at the tertiary carbon slows the reaction, necessitating prolonged stirring.

Radical Pathway in Photochemical Synthesis

Visible light excites KSCN, generating thiocyanate radicals (SCN- ). These radicals abstract a bromine atom from the alkenyl bromide, forming a carbon-centered radical that recombines with SCN- to yield the thiocyanate.

Optimization Strategies

Solvent Effects

Temperature Control

Catalysis

- Phase-Transfer Catalysts : Improve interfacial reactions in biphasic systems.

- Lewis Acids : ZnCl₂ accelerates dithiocarbamate decomposition.

Q & A

Q. What analytical techniques are recommended for quantifying 6-Pentylundecan-6-yl thiocyanate in complex mixtures?

To optimize detection, ion-selective membranes and bulk optodes can be employed. A factorial design approach (e.g., varying pH, ionic strength, and membrane composition) ensures systematic parameter optimization. For example, a central composite design can identify significant variables affecting selectivity and sensitivity .

Q. How can FT-IR spectroscopy confirm the bonding mode of the thiocyanate group in 6-Pentylundecan-6-yl thiocyanate?

Compare C-N (~2050–2150 cm⁻¹) and C-S (~750–860 cm⁻¹) stretching frequencies to reference compounds. Quantitative analysis using difference metrics (e.g., Euclidean distance between spectral features) improves accuracy. This approach helps distinguish M-NCS (thiocyanato) vs. M-SCN (isothiocyanato) bonding modes .

Q. What purification methods ensure high-purity isolation of 6-Pentylundecan-6-yl thiocyanate after synthesis?

Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates thiocyanate derivatives. Confirm purity via HPLC coupled with UV-Vis detection (λ = 230–260 nm for thiocyanate absorption bands). Solvent selection should prioritize low polarity to avoid decomposition .

Advanced Research Questions

Q. How can researchers address kinetic instability in 6-Pentylundecan-6-yl thiocyanate under high thiocyanate concentrations?

Stopped-flow techniques combined with global data analysis resolve time-dependent absorbance changes. For example, monitor equilibrium shifts using initial absorbance spectra to calculate molar extinction coefficients (ε) and stability constants (log β). This method accounts for transient intermediates and competing equilibria .

Q. What strategies resolve contradictions in reported biological activities of thiocyanate derivatives, such as thyroid hormone disruption vs. renal protection?

Conduct dose-response studies to identify concentration-dependent effects (e.g., L-shaped relationships observed in thiocyanate’s renal impact). Compare in vitro (thyrocyte cultures) and in vivo models to reconcile discrepancies. Systematic reviews should contextualize exposure levels and species-specific metabolic pathways .

Q. How can computational modeling predict the reactivity of 6-Pentylundecan-6-yl thiocyanate in environmental or biological systems?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Pair with molecular dynamics simulations to assess solvation effects and ligand-protein interactions. Validate predictions using experimental LC-MS/MS fragmentation patterns .

Q. What experimental designs mitigate interference from coexisting ions (e.g., perchlorate) in environmental samples containing 6-Pentylundecan-6-yl thiocyanate?

Use multivariate calibration models (e.g., partial least squares regression) to deconvolute overlapping signals in spectroscopic data. Ion-selective electrodes with tailored ionophores (e.g., metalloporphyrins) enhance specificity. Cross-validate results with ICP-MS for trace metal interference checks .

Data Analysis and Reproducibility

Q. How should researchers statistically validate the reproducibility of thiocyanate quantification methods?

Perform intra- and inter-day precision tests (coefficient of variation <5%) and recovery studies (spiked samples). Use Bland-Altman plots to compare methods (e.g., optode vs. HPLC). Report limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (3:1 and 10:1, respectively) .

Q. What criteria determine the inclusion/exclusion of outliers in datasets for 6-Pentylundecan-6-yl thiocyanate stability studies?

Apply Grubbs’ test (α = 0.05) to identify statistical outliers. For kinetic data, use residual analysis (e.g., Q-Q plots) to detect deviations from model assumptions. Document outlier handling protocols to ensure transparency .

Ethical and Methodological Considerations

Q. How can epidemiological studies ethically assess the renal impact of 6-Pentylundecan-6-yl thiocyanate exposure in human populations?

Obtain institutional review board (IRB) approval for cross-sectional or longitudinal designs. Use anonymized NHANES-style datasets to correlate urinary thiocyanate levels with glomerular filtration rate (GFR). Control for confounders (e.g., smoking, diet) via multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.